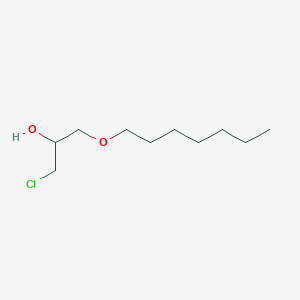
1-Chloro-3-heptoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-heptoxypropan-2-ol is an organic compound with the molecular formula C10H21ClO2. It is a chlorinated alcohol with a heptoxy group attached to the propan-2-ol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-heptoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with heptanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-heptoxypropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions can yield various alcohols or ethers.
- Oxidation reactions can produce ketones or aldehydes.
- Reduction reactions can result in alkanes or other reduced compounds .
Aplicaciones Científicas De Investigación
1-Chloro-3-heptoxypropan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-heptoxypropan-2-ol involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-Chloro-3-methoxypropan-2-ol: Similar structure but with a methoxy group instead of a heptoxy group.
1-Chloro-3-butoxypropan-2-ol: Contains a butoxy group instead of a heptoxy group.
Uniqueness: 1-Chloro-3-heptoxypropan-2-ol is unique due to its longer heptoxy chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .
Propiedades
Número CAS |
42032-43-9 |
|---|---|
Fórmula molecular |
C10H21ClO2 |
Peso molecular |
208.72 g/mol |
Nombre IUPAC |
1-chloro-3-heptoxypropan-2-ol |
InChI |
InChI=1S/C10H21ClO2/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
Clave InChI |
MSRSFQYAPZAUNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


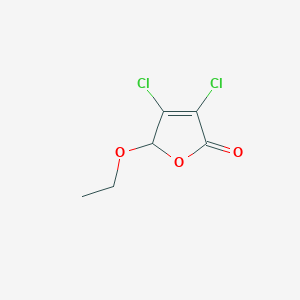
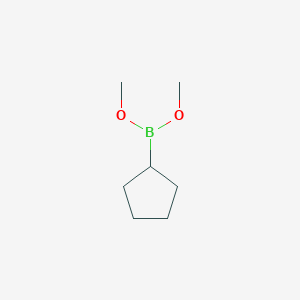
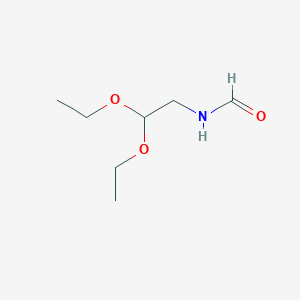
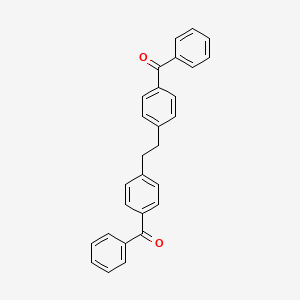
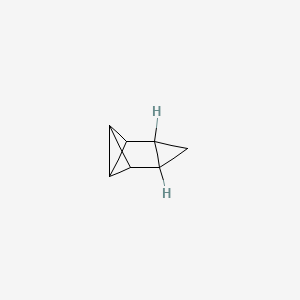
![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
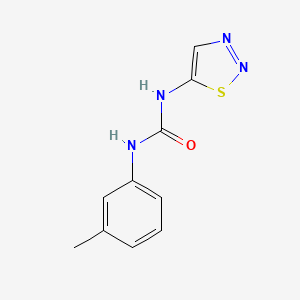
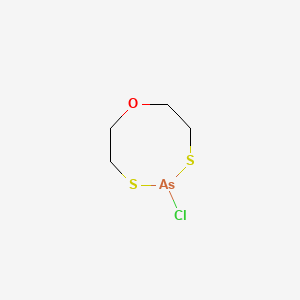
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
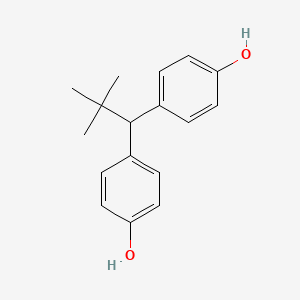
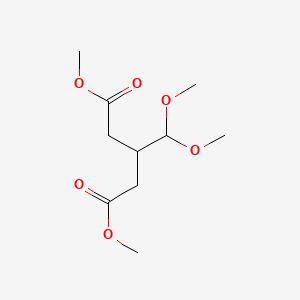
stannane](/img/structure/B14656516.png)
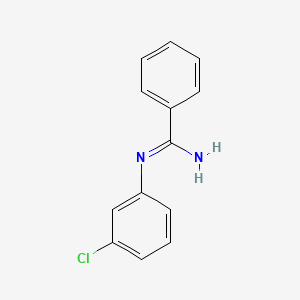
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
